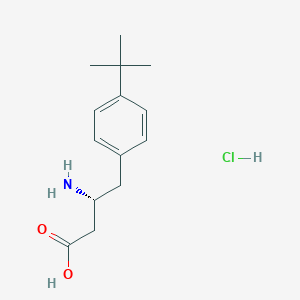

(R)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride

Description

(R)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride (CAS 401916-47-0) is a chiral β-amino acid derivative with a molecular formula of C₁₄H₂₂ClNO₂ and a molecular weight of 271.78 g/mol . The compound features a tert-butyl-substituted phenyl group at the 4-position of the butanoic acid backbone, conferring significant steric bulk and hydrophobicity.

Properties

IUPAC Name |

(3R)-3-amino-4-(4-tert-butylphenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-14(2,3)11-6-4-10(5-7-11)8-12(15)9-13(16)17;/h4-7,12H,8-9,15H2,1-3H3,(H,16,17);1H/t12-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVGFMZLBRNQHM-UTONKHPSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride typically involves the following steps:

Boc Protection: : The amino group of the starting amino acid is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Coupling Reaction: : The protected amino acid undergoes a coupling reaction with a suitable reagent, such as a boronic acid derivative, using a palladium catalyst in a Suzuki–Miyaura coupling reaction.

Deprotection: : The Boc group is removed using a strong acid, such as trifluoroacetic acid (TFA), to yield the free amino acid.

Hydrochloride Formation: : The free amino acid is then converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (R)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a corresponding amine oxide.

Reduction: : The carboxylic acid group can be reduced to an alcohol.

Substitution: : The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: : Electrophilic reagents such as nitric acid (HNO3) or bromine (Br2) are employed, often in the presence of a catalyst.

Oxidation: : Formation of amine oxides.

Reduction: : Production of alcohols.

Substitution: : Introduction of nitro or halogen groups on the phenyl ring.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: : Used as a building block in organic synthesis and as a chiral auxiliary in stereoselective reactions.

Biology: : Employed in the study of enzyme mechanisms and protein interactions.

Medicine: : Investigated for its potential therapeutic properties, including its role in drug design and development.

Industry: : Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which (R)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituted Phenyl Derivatives

(a) (R)-4-Amino-3-phenylbutanoic acid Hydrochloride (CAS 52992-48-0)

- Structural Difference: The amino group is at position 4, and the phenyl group is at position 3 (vs. 4-(tert-butyl)phenyl at position 4 in the target compound).

- Implications: Positional isomerism may alter receptor binding or metabolic pathways.

(b) (R)-3-Amino-4-(4-fluorophenyl)butanoic acid (CAS 332061-68-4)

- Structural Difference : Fluorine substituent at the para position of the phenyl ring.

- However, reduced steric bulk compared to tert-butyl may lower membrane permeability .

(c) (R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid Hydrochloride (CAS 1049978-59-7)

- Structural Difference : Two fluorine atoms at positions 3 and 4 of the phenyl ring.

- Implications : Increased electronegativity and polarity may improve target interaction but reduce lipophilicity. The compound’s similarity score (0.71) suggests moderate structural overlap with the tert-butyl analog .

Halogen-Substituted Analogs

(a) (R)-3-Amino-4-(4-bromophenyl)butanoic acid Hydrochloride (CAS 331763-73-6)

- Molecular Weight : 294.57 g/mol (vs. 271.78 for tert-butyl analog).

- Properties : Bromine’s bulkiness increases molecular weight and lipophilicity (logP). Melting point is 225–227°C , suggesting high crystallinity. Air sensitivity necessitates storage under inert gas .

(b) (R)-3-Amino-4-(4-iodophenyl)butanoic acid Hydrochloride (CAS 269396-70-5)

- Molecular Weight : 341.57 g/mol.

- The higher molecular weight may impact pharmacokinetics .

Methyl- and Trifluoromethyl-Substituted Analogs

(a) (R)-3-Amino-4-(4-methylphenyl)butanoic acid Hydrochloride (CAS 177839-85-9)

- Structural Difference : Methyl group at the para position.

- Implications : Methyl is less bulky than tert-butyl, reducing steric effects. Lower molecular weight (~245 g/mol ) may enhance solubility but decrease membrane permeability .

(b) (R)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid Hydrochloride

Enzyme Induction and Metabolic Pathways

- Tert-butyl-containing antioxidants (e.g., BHA) are known to induce hepatic glutathione S-transferase (5–10-fold in mice) and epoxide hydratase (11-fold in mice), enhancing detoxification of electrophilic carcinogens .

- Comparison : The tert-butyl group in the target compound may similarly upregulate detoxifying enzymes, whereas halogenated analogs (e.g., bromo, iodo) might exhibit different metabolic interactions due to steric and electronic variations.

Data Table: Key Properties of (R)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid Hydrochloride and Analogs

Biological Activity

(R)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention in various scientific domains due to its structural properties and potential biological activities. This compound is particularly noted for its interactions within the nervous system and its role in neurotransmitter dynamics.

- Molecular Formula : C14H21NO2·HCl

- Molecular Weight : 271.78 g/mol

- Structure : The presence of the tert-butyl group enhances the compound's stability and solubility, making it suitable for biological studies.

The biological activity of this compound is primarily linked to its interaction with synaptic proteins, particularly synaptotagmin-1, which is crucial for neurotransmitter release. The compound modulates synaptic vesicle dynamics, influencing neurotransmitter release mechanisms and potentially affecting neuronal communication.

Biological Applications

- Neuroscience Research : The compound has been utilized to study neurotransmitter release and synaptic function due to its structural similarity to neurotransmitter analogs.

- Enzyme Mechanisms : It is employed in research focusing on enzyme interactions and mechanisms, contributing to a better understanding of various biochemical pathways.

- Therapeutic Potential : Investigations into its therapeutic properties suggest potential applications in drug design, particularly in conditions involving neurotransmitter dysregulation.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride | Bromine substituent | Potentially different biological activity due to halogen effects |

| (S)-3-amino-4-(2,4,5-trifluorophenyl)-butanoic acid hydrochloride | Fluorine substituents | Enhanced lipophilicity and potential neuroactivity |

| (R)-3-Amino-4-(phenyl)butanoic acid hydrochloride | No tert-butyl group | Simpler structure may lead to different interaction profiles |

This comparison illustrates the influence of specific functional groups on biological activity and chemical properties.

Case Studies and Research Findings

Several studies have demonstrated the compound's effects on neurotransmitter systems:

- Study on Neurotransmitter Release : Research indicated that this compound significantly modulates calcium-dependent neurotransmitter release in neuronal cells, suggesting its potential as a therapeutic agent in neurological disorders.

- Enzyme Interaction Studies : In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, indicating its utility in drug development for metabolic diseases .

- Pharmacokinetic Profile : The solubility and stability of this compound have been analyzed, revealing favorable conditions for absorption and distribution within biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.